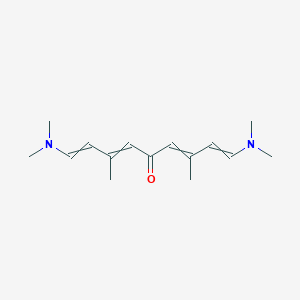
1,9-Bis(dimethylamino)-3,7-dimethylnona-1,3,6,8-tetraen-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,9-Bis(dimethylamino)-3,7-dimethylnona-1,3,6,8-tetraen-5-one is a symmetrical ketocyanine dye known for its unique optical properties. This compound is characterized by its ability to exhibit strong solvatochromic and acidochromic behaviors, making it a valuable subject of study in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Bis(dimethylamino)-3,7-dimethylnona-1,3,6,8-tetraen-5-one typically involves the condensation of appropriate aldehydes or ketones with dimethylamine. One common method includes the reaction of furan-2-carboxaldehyde with ethyl 2-cyano-3-(1H-pyrrol-2-yl)-acrylate in the presence of a catalytic amount of p-toluenesulphonic acid (p-TSA) in dichloromethane, followed by refluxing for several hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,9-Bis(dimethylamino)-3,7-dimethylnona-1,3,6,8-tetraen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The dimethylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can yield a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
1,9-Bis(dimethylamino)-3,7-dimethylnona-1,3,6,8-tetraen-5-one has several scientific research applications:
Biology: Investigated for its potential use as a fluorescent probe in biological systems.
Medicine: Explored for its potential therapeutic applications due to its unique electronic properties.
Industry: Utilized in the development of optical sensors and other photophysical applications.
Mecanismo De Acción
The mechanism of action of 1,9-Bis(dimethylamino)-3,7-dimethylnona-1,3,6,8-tetraen-5-one involves its ability to undergo intramolecular charge transfer (ICT). This process is influenced by the solvent polarity and the presence of hydrogen-bond donors or acceptors. The compound’s large dipole moment change during electronic transitions allows it to act as a micropolarity and viscosity reporter, making it useful in various applications .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis-[3-(4-dimethylamino-phenyl)-allylidene-cyclopentanone (DPACP): Another ketocyanine dye with similar optical properties.
2,6-Bis-[3-(4-dimethylamino-phenyl)-allylidene-cyclohexanone (DPACH): Exhibits similar solvatochromic and acidochromic behaviors.
Uniqueness
1,9-Bis(dimethylamino)-3,7-dimethylnona-1,3,6,8-tetraen-5-one is unique due to its symmetrical structure and the presence of dimethylamino groups, which contribute to its strong solvatochromic and acidochromic properties. These characteristics make it particularly valuable for studying ICT processes and developing optical sensors .
Propiedades
Número CAS |
86093-86-9 |
|---|---|
Fórmula molecular |
C15H24N2O |
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
1,9-bis(dimethylamino)-3,7-dimethylnona-1,3,6,8-tetraen-5-one |
InChI |
InChI=1S/C15H24N2O/c1-13(7-9-16(3)4)11-15(18)12-14(2)8-10-17(5)6/h7-12H,1-6H3 |
Clave InChI |
HZBXYWZMYSOJIG-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)C=C(C)C=CN(C)C)C=CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]urea](/img/structure/B14406241.png)
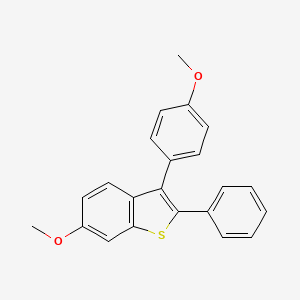
![4-[(Naphthalen-1-yl)oxy]butane-2-sulfonic acid](/img/structure/B14406246.png)
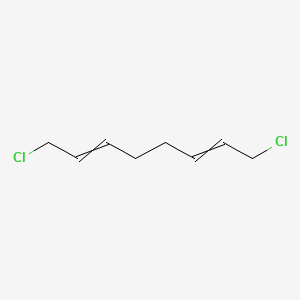
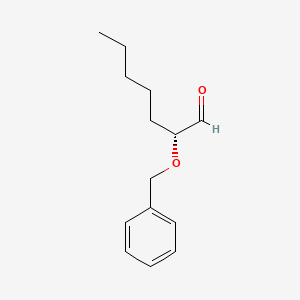
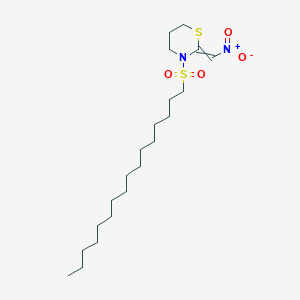
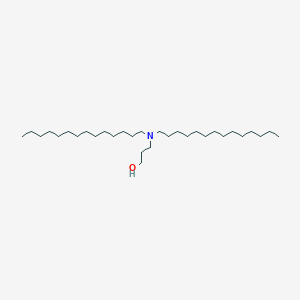
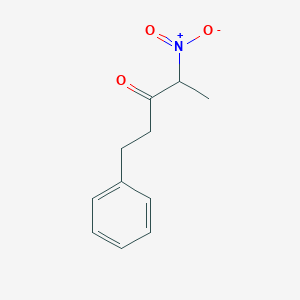

![N-Methyl-5-[3-(2-methylphenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14406312.png)
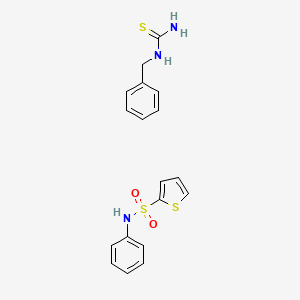
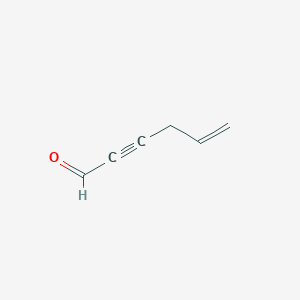
![Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]](/img/structure/B14406330.png)
![3-acetyl-1-(acetyloxy)-4-[(2E)-but-2-en-1-yl]naphthalen-2-yl acetate](/img/structure/B14406335.png)
